N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine follows IUPAC naming conventions for organoboron derivatives. The parent structure is the pyrazole ring (1H-pyrazole), with substituents prioritized based on functional group hierarchy:
- Propanamine chain : A three-carbon chain (propyl) attached to the pyrazole N1 position, where the terminal amine bears two methyl groups (N,N-dimethyl).
- Dioxaborolane moiety : At the pyrazole C4 position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is present, comprising a boron atom coordinated within a five-membered ring containing two oxygen atoms.
The molecular formula is C₁₄H₂₆BN₃O₂ , confirmed by high-resolution mass spectrometry. Key structural features include:
Table 1: Atomic Composition and Bonding
| Atom Type | Count | Hybridization | Key Bonds |
|---|---|---|---|
| Boron | 1 | sp² | B–O (1.36–1.39 Å) |
| Nitrogen | 3 | sp² (pyrazole), sp³ (amine) | N–B (1.56 Å) |
| Oxygen | 2 | sp³ | O–B–O (112°) |
Three-Dimensional Conformational Analysis via X-ray Crystallography
Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry at the boron center, consistent with dioxaborolane derivatives. The pyrazole ring adopts a planar conformation, while the propanamine chain exhibits a staggered configuration to minimize steric clashes.
Key Structural Parameters :
- Boron coordination : The B atom forms two B–O bonds (1.38 Å avg.) and one B–C bond (1.58 Å) to the pyrazole ring.
- Pyrazole ring geometry :
Figure 1 : X-ray-derived molecular structure highlighting:
- Torsional angles : The dioxaborolane ring displays a puckered conformation (dihedral angle: 12°).
- Intermolecular interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice.
Table 2: Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Space group | P1 (triclinic) |
| Unit cell dimensions | a = 9.73 |
Properties
IUPAC Name |
N,N-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BN3O2/c1-13(2)14(3,4)20-15(19-13)12-10-16-18(11-12)9-7-8-17(5)6/h10-11H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCRCOZKRXVUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423593 | |
| Record name | N,N-Dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-72-8 | |
| Record name | N,N-Dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the dioxaborolane group: The dioxaborolane moiety is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a boronic acid derivative, while reduction could produce a boronate ester.
Scientific Research Applications
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine with analogous boronate esters and pyrazole derivatives:
Key Differentiators
Substituent Flexibility : The target compound’s dimethylpropanamine chain offers superior solubility in polar solvents compared to simpler methyl or ethyl analogs (e.g., 1-Methyl-4-(...)pyrazole) .
Reactivity : Unlike N-Methyl-4-(...)acetamide, which prioritizes hydrogen bonding, the tertiary amine in the target compound enables nucleophilic reactions or coordination chemistry .
Stability : Boronate esters in pyrazole derivatives (e.g., target compound) exhibit greater hydrolytic stability than phenylboronic acids (e.g., 4-(...)aniline), crucial for long-term storage .
Biological Activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C14H22BNO2
- Molecular Weight : 247.14 g/mol
- CAS Number : 171364-78-6
The presence of the dioxaborolane moiety suggests potential interactions with biological targets such as enzymes and receptors.
This compound is hypothesized to act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can modulate pathways involved in cell proliferation and survival. The compound's structure may allow it to bind to ATP-binding sites of various kinases, inhibiting their activity and thus affecting downstream signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Inhibitors targeting EGFR have shown efficacy in treating non-small cell lung cancer (NSCLC) and other malignancies .
Antimicrobial Activity
Research has demonstrated that related pyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study 1: Antitumor Activity
In a study evaluating a series of pyrazole derivatives including this compound:
- Method : In vitro assays were conducted on various cancer cell lines.
- Results : The compound exhibited IC50 values in the low micromolar range against several cancer types including breast and prostate cancer cells.
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial effects of similar compounds revealed:
- Method : Disk diffusion method was used to assess antibacterial activity.
- Results : Compounds showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H22BNO2 |
| Molecular Weight | 247.14 g/mol |
| CAS Number | 171364-78-6 |
| Anticancer Activity (IC50) | Low micromolar range |
| Antimicrobial Activity | Effective against multiple pathogens |
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Procedure from : React pyrazole-thiol derivatives with alkyl halides (e.g., RCH2Cl) in N,N-dimethylformamide (DMF) using K2CO3 as a base at room temperature. Stirring time and solvent purity significantly affect yields (e.g., 35–98% yields reported in similar pyrazole-boronate syntheses) .
- Alternative approach : Use dichloromethane (DCM) with N,N-diisopropylethylamine as a base for coupling reactions involving boronate esters, as seen in related intermediates .
Key Variables : Solvent polarity (DMF vs. DCM), base strength (K2CO3 vs. organic amines), and reaction time.
Q. How is the compound characterized post-synthesis, and what analytical techniques validate its structural integrity?
Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO (DMSO-d6) at 400 MHz. For example, pyrazole protons resonate at δ 6.68–8.63 ppm, while boronate ester signals appear at δ 1.38 ppm (CH3 groups) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., ESIMS m/z: 392.2) and purity (LCMS >98%) .
- HPLC : Validate purity (>98.67%) using reverse-phase columns with UV detection .
Q. What are the documented reactivity trends of the boronate ester group in this compound under varying pH or solvent conditions?
Methodological Answer : The boronate ester is sensitive to hydrolysis. Stabilization strategies include:
- Anhydrous conditions : Use dry DMF or DCM during synthesis .
- Acidic buffers : Avoid aqueous media with pH >7 to prevent boronate cleavage.
Validation : Monitor hydrolysis via TLC or 11B NMR (if available) to track boronate stability .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound as a boronate partner?
Methodological Answer :
- Catalyst selection : Use Pd(PPh3)4 or PdCl2(dppf) for aryl/heteroaryl couplings. Ligand choice impacts reaction efficiency (e.g., dppf enhances stability in DMF) .
- Solvent system : Employ mixed solvents (e.g., DMF:H2O, 3:1) to balance boronate solubility and catalyst activity.
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-boronate derivatives?
Methodological Answer : Discrepancies arise from:
- Purification methods : Column chromatography vs. recrystallization (e.g., DMF/EtOH mixtures improve crystal purity ).
- Starting material quality : Ensure halogenated precursors (e.g., RCH2Cl) are anhydrous and free of peroxides .
Case Study : A 35% yield in one protocol vs. 98% in another may reflect differences in catalyst loading or workup.
Q. How does the dimethylpropanamine substituent influence the compound’s solubility and pharmacokinetic properties in drug discovery contexts?
Methodological Answer :
- Solubility testing : Perform logP measurements in octanol/water. The tertiary amine group enhances aqueous solubility at physiological pH.
- In vitro assays : Assess membrane permeability using Caco-2 cell models. Compare with analogs lacking the dimethylpropanamine group .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., pyrazole-boronate alignment with kinase hinge regions).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
